molecular formula C24H30N2O2S2 B5039840 2-thiophen-2-yl-N-[[3-[[(2-thiophen-2-ylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide

2-thiophen-2-yl-N-[[3-[[(2-thiophen-2-ylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide

Cat. No.: B5039840
M. Wt: 442.6 g/mol
InChI Key: BCMPOXIJLNIMLI-UHFFFAOYSA-N
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Description

2-thiophen-2-yl-N-[[3-[[(2-thiophen-2-ylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Properties

IUPAC Name

2-thiophen-2-yl-N-[[3-[[(2-thiophen-2-ylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2S2/c27-21(8-19-3-1-5-29-19)25-15-23-10-17-7-18(11-23)13-24(12-17,14-23)16-26-22(28)9-20-4-2-6-30-20/h1-6,17-18H,7-16H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMPOXIJLNIMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CNC(=O)CC4=CC=CS4)CNC(=O)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves several key reactions. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

For the specific synthesis of 2-thiophen-2-yl-N-[[3-[[(2-thiophen-2-ylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide, a multi-step process is requiredThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium t-butoxide under microwave irradiation .

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are increasingly being adopted to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-thiophen-2-yl-N-[[3-[[(2-thiophen-2-ylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives. These products can have different properties and applications depending on the specific functional groups introduced .

Scientific Research Applications

2-thiophen-2-yl-N-[[3-[[(2-thiophen-2-ylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-thiophen-2-yl-N-[[3-[[(2-thiophen-2-ylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide involves its interaction with various molecular targets and pathways. The compound can interact with DNA bases, leading to changes in gene expression and cellular function. It can also inhibit the activity of certain enzymes, leading to its antimicrobial and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-thiophen-2-yl-N-[[3-[[(2-thiophen-2-ylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide is unique due to its complex structure, which includes both a thiophene ring and an adamantyl group.

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